Cas no 1201645-45-5 (N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine)

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic ester derivative featuring a pyridine core functionalized with a benzylamine group and a pinacol boronate moiety. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The pinacol boronate group enhances stability and solubility in organic solvents, facilitating handling and storage. The benzylamine substituent offers additional reactivity for further functionalization. Its well-defined structure and high purity make it suitable for pharmaceutical and materials science research, particularly in constructing nitrogen-containing heterocycles. The compound’s robustness under typical reaction conditions ensures reliable performance in synthetic applications.
N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine structure
1201645-45-5 structure
Product Name:N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
CAS No:1201645-45-5
MF:C18H23BN2O2
MW:310.198424577713
CID:2137124
PubChem ID:72218821
Update Time:2025-10-28

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
    • N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine
    • MB11051
    • DA-47350
    • 1201645-45-5
    • 5-N-BENZYL-AMINO-PYRIDIN-3-YLBORONIC ACID PINACOL ESTER
    • 3-Pyridinamine, N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • SCHEMBL15549532
    • DTXSID201135955
    • N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, AldrichCPR
    • Inchi: 1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-16(13-20-12-15)21-11-14-8-6-5-7-9-14/h5-10,12-13,21H,11H2,1-4H3
    • InChI Key: NVQVMWLVKYGBHT-UHFFFAOYSA-N
    • SMILES: O1B(C2C=NC=C(C=2)NCC2C=CC=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 310.1852581g/mol
  • Monoisotopic Mass: 310.1852581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4Ų

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029188478-1g
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
1201645-45-5 95%
1g
$1050.00 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760146-1g
n-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
1201645-45-5 98%
1g
¥6174.00 2024-08-09
Alichem
A029188478-5g
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
1201645-45-5 95%
5g
$2920.00 2023-09-04

Additional information on N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine: A Comprehensive Overview

The compound N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS No. 1201645-45-5) is a highly specialized organic molecule with significant applications in modern organic synthesis and materials science. This compound belongs to the class of pyridine derivatives and features a unique combination of functional groups that make it versatile for various chemical transformations. The presence of the dioxaborolane moiety and the benzylamine group introduces distinct electronic and steric properties to the molecule.

Recent studies have highlighted the importance of this compound in the field of cross-coupling reactions, particularly in the context of Stille coupling and Suzuki-Miyaura coupling. These reactions are pivotal in constructing complex molecular architectures with high precision. The dioxaborolane group serves as an excellent leaving group in such reactions, enabling efficient bond formation under mild conditions. This makes N-benzyl-pyridinamine derivatives valuable intermediates in the synthesis of advanced materials and pharmaceutical compounds.

One of the most notable applications of this compound is its role in the development of bioactive molecules. Researchers have utilized its structural flexibility to design potential drug candidates targeting various therapeutic areas. For instance, derivatives of this compound have shown promise in modulating enzyme activity and receptor interactions. The integration of this molecule into drug discovery pipelines underscores its significance in contemporary medicinal chemistry.

The synthesis of N-benzyl-pyridinamine derivatives has also been a subject of extensive research. Modern methodologies employ catalytic systems to achieve high yields and selectivity in their preparation. For example, the use of palladium catalysts has revolutionized the synthesis process by facilitating efficient coupling reactions under environmentally friendly conditions. These advancements not only enhance the scalability of production but also contribute to sustainable chemical practices.

In addition to its synthetic applications, this compound exhibits intriguing photophysical properties that make it a candidate for optoelectronic materials. Studies have demonstrated that derivatives of this molecule can be incorporated into light-emitting diodes (LEDs) and solar cells to improve their efficiency and stability. The ability to tune its electronic properties through functional group modifications further expands its potential in material science.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Advanced quantum mechanical calculations have revealed that the dioxaborolane group significantly influences the molecule's frontier molecular orbitals, making it highly reactive in certain chemical transformations. These findings have paved the way for novel synthetic strategies that leverage its unique electronic characteristics.

The integration of this compound into green chemistry practices is another area gaining traction. Its use as a building block for synthesizing biodegradable polymers has been explored extensively. Researchers have demonstrated that derivatives of this molecule can be used to create environmentally friendly materials with applications in packaging and biomedical devices.

In conclusion, N-benzyl-pyridinamine derivatives represent a class of compounds with multifaceted applications across various scientific disciplines. Their role as key intermediates in organic synthesis, coupled with their potential in drug discovery and materials science, positions them as indispensable tools for researchers worldwide. As ongoing research continues to uncover new dimensions of their utility, this compound will undoubtedly remain at the forefront of chemical innovation.

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